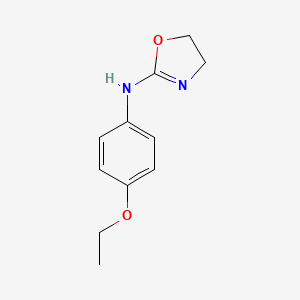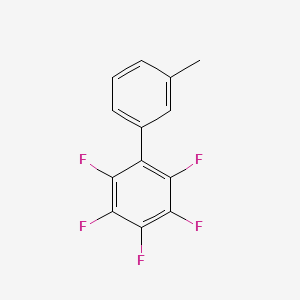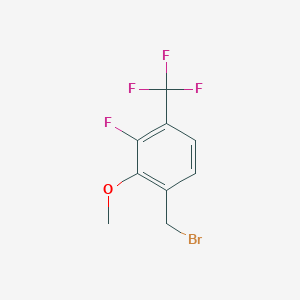
3-Fluoro-2-methoxy-4-(trifluoromethyl)benzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-methoxy-4-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H7BrF4O. It is a benzyl bromide derivative, characterized by the presence of fluorine, methoxy, and trifluoromethyl groups on the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzyl bromide typically involves the bromination of the corresponding benzyl alcohol or benzyl chloride precursor. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-methoxy-4-(trifluoromethyl)benzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The benzyl bromide group is reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The compound can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromide to a methyl group or other alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products
Nucleophilic Substitution: Products include substituted benzyl derivatives, such as benzyl alcohols, benzyl amines, and benzyl cyanides.
Oxidation: Major products are benzaldehydes and benzoic acids.
Reduction: Reduced products include toluene derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-2-methoxy-4-(trifluoromethyl)benzyl bromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzyl bromide involves its reactivity as a benzyl bromide derivative. The compound can undergo nucleophilic substitution reactions, where the bromide group is replaced by various nucleophiles. This reactivity is influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups, which stabilize the transition state and enhance the compound’s electrophilicity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzyl bromide
- 4-(Trifluoromethyl)benzyl bromide
- 4-Fluoro-2-(trifluoromethyl)benzyl bromide
Uniqueness
3-Fluoro-2-methoxy-4-(trifluoromethyl)benzyl bromide is unique due to the presence of both methoxy and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C9H7BrF4O |
|---|---|
Peso molecular |
287.05 g/mol |
Nombre IUPAC |
1-(bromomethyl)-3-fluoro-2-methoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7BrF4O/c1-15-8-5(4-10)2-3-6(7(8)11)9(12,13)14/h2-3H,4H2,1H3 |
Clave InChI |
SFBNUXRZLGIGMG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1F)C(F)(F)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-N-((3S,4S)-5-acetyl-7-cyano-4-Methyl-1-((2-Methylnaphthalen-1-yl)Methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)-2-(MethylaMino)propanaMide](/img/structure/B12865612.png)
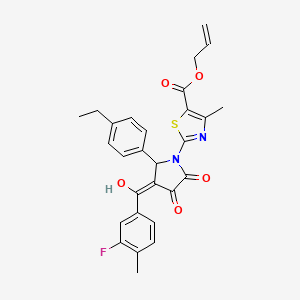
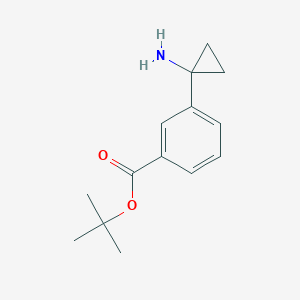

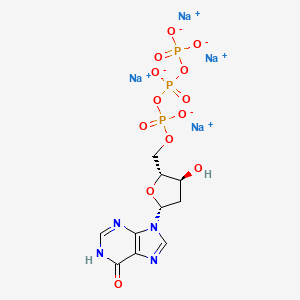
![3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12865645.png)
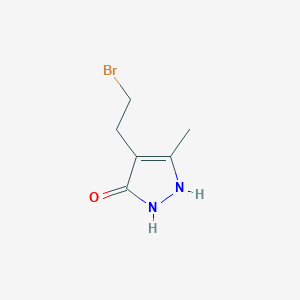
![2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-1H-benzo[d]imidazole hydrate](/img/structure/B12865655.png)

![2-(Bromomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12865671.png)

